

Supramolecular Interactions in the Caffeine-Benzoate Crystal Structure: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Caffeine benzoate	
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This technical guide provides a comprehensive analysis of the supramolecular interactions governing the crystal structure of the caffeine-benzoic acid cocrystal. The formation of this cocrystal, often elusive, is stabilized by a network of non-covalent interactions, which are critical in determining its physicochemical properties, including solubility and stability. This document outlines the key interactions, presents quantitative crystallographic data, details the experimental and computational methodologies used for its characterization, and visualizes the molecular assembly.

Core Supramolecular Interactions

The crystal structure of the caffeine-benzoic acid (1:1) cocrystal is primarily stabilized by a combination of hydrogen bonding, π - π stacking, and C-H···O interactions. These non-covalent forces dictate the packing of the caffeine and benzoic acid molecules within the crystal lattice.

The most significant interaction is the O-H···N hydrogen bond formed between the carboxylic acid group of benzoic acid and the imidazole nitrogen (N9) of the caffeine molecule.[1] This robust interaction is a common supramolecular synthon in cocrystals of caffeine with carboxylic acids.



In addition to this primary hydrogen bond, the crystal structure is further stabilized by a network of weaker interactions:

- π - π stacking: Parallel displaced π - π stacking interactions are observed between the aromatic rings of adjacent caffeine and benzoic acid molecules. These interactions contribute significantly to the overall stability of the crystal packing.
- C-H···O interactions: Several weaker C-H···O hydrogen bonds are present, involving the methyl and aromatic C-H groups of caffeine as donors and the carbonyl oxygen atoms of both caffeine and benzoic acid as acceptors. These interactions play a crucial role in the three-dimensional organization of the crystal structure.

Quantitative Analysis of Supramolecular Interactions

The geometric parameters of the key intermolecular interactions, as determined from single-crystal X-ray diffraction data, are summarized in the tables below. These values provide a quantitative basis for understanding the strength and nature of the supramolecular assembly.

Table 1: Hydrogen Bonding Parameters

Donor- H···Acceptor	D-H (Å)	H···A (Å)	D···A (Å)	∠D-H···A (°)
O(1)-H(1)···N(9)	0.84	1.84	2.67	173
C(8)-H(8)···O(2)	0.93	2.45	3.36	168
C(1_Me)- H(1A)···O(1C)	0.96	2.58	3.52	166
C(3_Me)- H(3B)···O(2C)	0.96	2.54	3.48	167
C(7_Me)- H(7A)···O(1B)	0.96	2.49	3.43	167

Symmetry codes may apply to acceptor atoms.



Table 2: π - π Stacking Parameters

Interacting Rings	Centroid-to- Centroid Distance (Å)	Perpendicular Distance (Å)	Slip Distance (Å)
Caffeine···Benzoic Acid	3.75	3.42	1.58
CaffeineCaffeine	3.82	3.51	1.55

Table 3: Crystallographic Data for Caffeine-Benzoic Acid Cocrystal

Parameter	Value
Formula	C15H16N4O4
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	11.2358
b (Å)	9.1056
c (Å)	15.9131
α (°)	90
β (°)	104.5787
γ (°)	90
Volume (ų)	1572.5
Z	4

Data obtained from the Crystallography Open Database (COD) entry 1514629, which corresponds to the study by Bučar et al.[2]

Experimental Protocols



The successful formation and characterization of the caffeine-benzoic acid cocrystal often require specific experimental conditions due to its elusive nature.

Cocrystal Synthesis: Heteronuclear Seeding

The formation of the caffeine-benzoic acid cocrystal can be challenging using conventional methods. A successful approach involves heteronuclear seeding.

Protocol:

- Preparation of Seed Crystals: Synthesize cocrystals of caffeine with a structurally similar coformer, such as 3-fluorobenzoic acid. These act as heteronuclear seeds.
- Cocrystallization Setup: Prepare a saturated solution of caffeine and benzoic acid in a suitable solvent (e.g., nitromethane).
- Seeding: Introduce a small quantity of the heteronuclear seed crystals into the supersaturated solution.
- Crystal Growth: Allow the solution to slowly evaporate at room temperature. The seed crystals will induce the nucleation and growth of the desired caffeine-benzoic acid cocrystals.

Single-Crystal X-ray Diffraction (SCXRD)

Methodology:

- Crystal Mounting: A suitable single crystal of the caffeine-benzoic acid cocrystal is mounted on a goniometer head.
- Data Collection: X-ray diffraction data are collected at a controlled temperature (e.g., 150 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
- Data Processing: The collected diffraction data are processed, including integration of reflection intensities and corrections for Lorentz and polarization effects.
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.



Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Sample Preparation: Samples are prepared using the Attenuated Total Reflectance (ATR) technique or by preparing KBr pellets.
- Data Acquisition: FT-IR spectra are recorded in the range of 4000-400 cm⁻¹.
- Analysis: The formation of the cocrystal is confirmed by shifts in the characteristic vibrational bands, particularly the O-H stretching band of the carboxylic acid and the C=O stretching bands of both caffeine and benzoic acid, indicating their involvement in hydrogen bonding.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy:

- Sample Preparation: The powdered cocrystal sample is packed into a zirconia rotor.
- Data Acquisition: ¹³C and ¹H solid-state NMR spectra are acquired using a solid-state NMR spectrometer. Cross-polarization magic-angle spinning (CP/MAS) experiments are typically performed.
- Analysis: Changes in the chemical shifts of the carbon and proton nuclei upon cocrystal
 formation provide information about the local chemical environment and intermolecular
 interactions. For instance, the involvement of the imidazole nitrogen of caffeine in hydrogen
 bonding can be inferred from changes in the chemical shifts of nearby carbon atoms.

Computational Modeling

Computational methods are instrumental in predicting the stability and understanding the nature of supramolecular interactions in the caffeine-benzoic acid cocrystal.

Methodology:

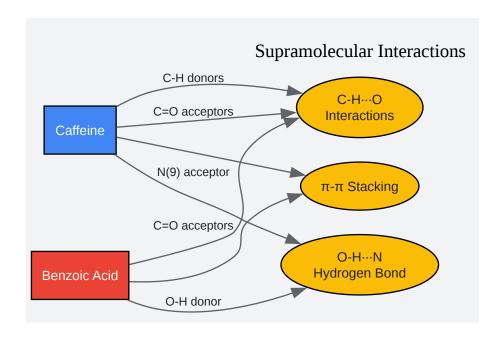
Crystal Structure Prediction (CSP): CSP studies are performed to generate and rank a
multitude of possible crystal structures based on their lattice energies. This can predict the
thermodynamic feasibility of the cocrystal.



- Force-Field and Density Functional Theory (DFT) Calculations: The geometry of the caffeinebenzoic acid dimer and the periodic crystal structure are optimized using appropriate force fields or DFT methods (e.g., with dispersion corrections). These calculations provide insights into the interaction energies and the contributions of different non-covalent interactions.
- Software: Commonly used software for these calculations includes Gaussian for molecular calculations and CRYSTAL or VASP for periodic systems.

Visualizations

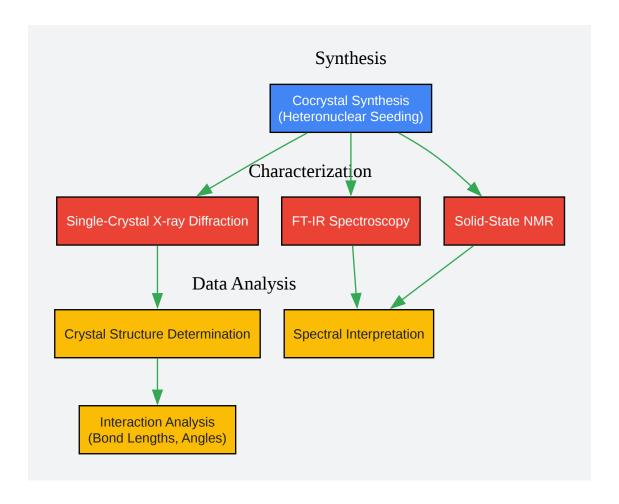
The following diagrams, generated using Graphviz (DOT language), illustrate the key supramolecular interactions and the experimental workflow for the characterization of the caffeine-benzoic acid cocrystal.



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Caption: Key supramolecular interactions in the caffeine-benzoate crystal.





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Caption: Experimental workflow for caffeine-benzoate cocrystal analysis.

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